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Compound of Interest

Compound Name: 2-(Furan-2-yl)piperazine

Cat. No.: B054338

Executive Summary

2-(Furan-2-yl)piperazine is a heterocyclic molecule integrating the biologically significant furan
and piperazine scaffolds. The piperazine ring is a cornerstone in medicinal chemistry, featured
in drugs for indications ranging from antipsychotics to antihistamines, valued for its favorable
pharmacokinetic profile and ability to engage in multiple binding interactions.[1][2] The furan
ring, often acting as a bioisosteric replacement for a phenyl group, can modify steric and
electronic properties, enhancing metabolic stability and receptor binding affinity.[3] This guide
provides an in-depth analysis of the core physicochemical properties of 2-(Furan-2-
yl)piperazine, offering both established data and predictive insights grounded in chemical
principles. The intended audience—researchers, medicinal chemists, and formulation scientists
—will find this document a critical resource for anticipating the molecule's behavior in biological
and pharmaceutical contexts.

Molecular Profile and Key Identifiers

The fundamental characteristics of 2-(Furan-2-yl)piperazine are summarized below. These
identifiers are essential for sourcing, regulatory submission, and computational modeling.
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Property Value Source
IUPAC Name 2-(Furan-2-yl)piperazine

CAS Number 111760-37-3 [4]
Molecular Formula CsH12N20 [4]
Molecular Weight 152.19 g/mol [4]
Exact Mass 152.095 Da [4]

Chemical Structure:
Figure 1: 2D structure of 2-(Furan-2-yl)piperazine.

Core Physicochemical Properties

A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and
excretion (ADME) properties, as well as its suitability for formulation. The following sections
detail the most critical parameters for 2-(Furan-2-yl)piperazine.

Table 3.1: Summary of Physicochemical Data
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Parameter

Value

Significance in
Source
Drug Development

Melting Point

85-88 °C

Purity assessment,
solid-state stability, [4]

formulation design.

Boiling Point

264.6 °C at 760

mmHg

Thermal stability,
purification process [4]

design.

Calculated logP

1.17

Predicts lipophilicity
and membrane [4]

permeability.

Density

1.045 g/cm3

Excipient
compatibility, dosage [4]

form design.

Polar Surface Area
(PSA)

37.2 A2

Influences membrane
transport and blood-
[4]

brain barrier

penetration.

Flash Point

113.8 °C

Safety parameter for

[4]

handling and storage.

Acidity and Basicity (pKa)

The two nitrogen atoms of the piperazine ring confer basic properties to the molecule, which

are critical for its solubility, receptor interaction, and absorption. While direct experimental pKa

values for 2-(Furan-2-yl)piperazine are not readily available in the literature, we can derive

authoritative estimates from the parent piperazine molecule and apply principles of physical

organic chemistry.

The parent piperazine has two distinct pKa values for its conjugate acids: pKai = 5.35 and

pKaz = 9.73.[5][6]
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o Expert Insight & Causality: The furan ring is an aromatic system with a heteroatom (oxygen)
that exerts a net electron-withdrawing inductive effect. This effect will decrease the electron
density on the adjacent nitrogen atom (N-1) of the piperazine ring, making it less basic.
Consequently, the pKa associated with this nitrogen (pKaz) is expected to be lower than the
9.73 value of unsubstituted piperazine. The distal nitrogen (N-4) is less affected, so its
corresponding pKa (pKaz) will be closer to, but likely still slightly lower than, the 5.35 value of
piperazine. These pKa values dictate the molecule's ionization state across the physiological
pH range, profoundly impacting its journey from administration to target site.

Diprotonated Monoprotonated Neutral Species
podelsle retienEiEE nese (Cationic, +2) (Cationic, +1) (Uncharged)

pH < pKa1 Kaj < pH < pKaz
(e.g., Stomach pH 1-3), (e.g.| Intgstine pH ~6-7.4)

Click to download full resolution via product page

Caption: Predicted ionization states of 2-(Furan-2-yl)piperazine across different pH ranges.

Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic

system of octanol and water, serving as a key indicator of its lipophilicity. A calculated logP

value for 2-(Furan-2-yl)piperazine is 1.17.[4]

o Expert Insight & Causality: This moderately positive logP value is a favorable characteristic
in drug design. It suggests a balanced nature, avoiding the extremes of high lipophilicity
(which can lead to poor agueous solubility and high metabolic turnover) and high
hydrophilicity (which can impede membrane permeation). This balance is essential for oral
bioavailability, allowing the molecule to dissolve in the aqueous environment of the
gastrointestinal tract while still being able to passively diffuse across the lipid bilayers of

intestinal cells.
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Spectroscopic Characterization Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic
techniques. Below are the predicted spectral characteristics for 2-(Furan-2-yl)piperazine,
based on the known properties of its constituent functional groups.

e H-NMR Spectroscopy:

o Furan Protons: Three distinct signals are expected in the aromatic region (~6.0-7.5 ppm).
The proton at C5 (adjacent to oxygen) will be the most downfield, followed by the proton at
C3, and finally the proton at C4. Each will exhibit characteristic coupling (splitting) with its
neighbors.

o Piperazine Protons: The eight protons on the piperazine ring will appear in the aliphatic
region (~2.5-4.0 ppm). The substitution creates a chiral center, rendering the adjacent
methylene protons diastereotopic, which will likely result in complex, overlapping
multiplets.

o N-H Protons: One or two broad signals (depending on the solvent and concentration)
corresponding to the amine protons will be present. These signals are typically
exchangeable with D20.

« 13C-NMR Spectroscopy:

o Furan Carbons: Four signals are expected in the range of ~105-155 ppm. The carbon
attached to the piperazine ring (C2) and the carbon adjacent to the oxygen (C5) will be the
most downfield.

o Piperazine Carbons: Signals for the four piperazine carbons will appear in the aliphatic
region, typically between ~40-60 ppm.

e Infrared (IR) Spectroscopy:

o N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm~* corresponding
to the secondary amine N-H stretch.

o C-H Stretch (Aliphatic): Multiple bands between 2800-3000 cm~1.
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o C-H Stretch (Aromatic): Weaker bands above 3000 cm~1.
o C=C Stretch (Furan): Absorptions around 1500-1600 cm~1,

o C-O-C Stretch (Furan): A strong, characteristic band for the furan ether linkage, typically
around 1050-1250 cm~1.

e Mass Spectrometry (MS):

o Molecular lon (M*): The electron impact (El) or electrospray ionization (ESI) spectrum will
show a prominent molecular ion peak at m/z 152.

o Fragmentation: Common fragmentation pathways would involve the cleavage of the
piperazine ring or the loss of the furan moiety, leading to characteristic daughter ions.

Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following gold-standard protocols are
recommended for the experimental determination of key physicochemical properties. These
protocols are designed as self-validating systems.

Protocol: Determination of pKa by Potentiometric
Titration

This method measures the change in pH of a solution of the compound upon the incremental
addition of a standardized acid or base.

o Workflow Diagram:

N
2. Calibrate pH meter with 3. itrant 4. Titrate sample with HCI, 5. Continue until two clear
| (s
standard buffers (pH 4, 7, 10), (e, 0.1 MHCI). {recording pH after each addition. /‘ ‘\uqmwlcnw points are passed. (. Plot pH vs. Volume of Titran.

Dpiperazine —#
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Caption: Experimental workflow for pKa determination via potentiometric titration.

o Step-by-Step Methodology:

o Preparation: Accurately weigh and dissolve 2-(Furan-2-yl)piperazine in a solution of
constant ionic strength (e.g., 0.15 M KCI) to a final concentration of ~0.01 M.

o Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.qg.,
pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

o Titration: Place the sample solution in a jacketed beaker to maintain constant temperature.
Insert the calibrated pH electrode. Add standardized strong acid (e.g., 0.1 M HCI) in small,
precise increments, allowing the pH reading to stabilize after each addition.

o Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa values are
determined from the pH at the half-equivalence points. The equivalence points are most
accurately found by plotting the first derivative of the titration curve (ApH/AV vs. V).

Protocol: Determination of logP by Shake-Flask Method

This is the traditional and most reliable method for measuring the octanol-water partition
coefficient.

e System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing
and allowing the phases to separate for at least 24 hours.

e Sample Preparation: Prepare a stock solution of 2-(Furan-2-yl)piperazine in the agueous
phase. The concentration should be chosen to be within the linear range of the analytical
method.

o Partitioning: In a glass vessel, combine equal volumes of the octanol and the aqueous
sample solution. Shake vigorously at a constant temperature for a sufficient time to reach
equilibrium (e.g., 1-2 hours).

o Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

e Quantification: Carefully remove an aliquot from the aqueous phase. Determine the
concentration of the analyte using a validated analytical method, such as UV-Vis

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b054338?utm_src=pdf-body
https://www.benchchem.com/product/b054338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

spectroscopy or HPLC.

o Calculation: The logP is calculated using the formula: logP = logio([Analyte]octanol /
[Analyte]aqueous), where [Analyte]octanol is determined by mass balance: (JAnalyte]initial -
[Analyte]aqueous).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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